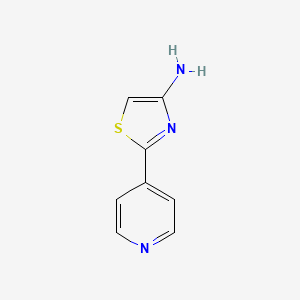

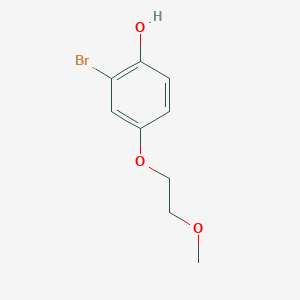

2-Bromo-4-(2-methoxyethoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(2-methoxyethoxy)phenol (2-B4MEP) is a brominated phenol compound that is widely used in the scientific research field. It is a versatile reagent with a variety of applications, including synthesis of other compounds, biochemical and physiological studies, and other laboratory experiments. This introduction will provide an overview of 2-B4MEP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antimicrobial Applications : Halogenated phenols, including bromophenols, have been investigated for their antimicrobial properties. Research by Shivashankar et al. (2009) demonstrated that halogenated 4-aryloxymethylcoumarins, derived from reactions involving bromophenols, exhibit significant antimicrobial activity against a variety of bacteria and fungi, indicating the potential of bromophenol derivatives as antimicrobial agents (Shivashankar et al., 2009).

Antioxidant and Anticancer Potential : Bromophenol derivatives from marine sources such as the red alga Rhodomela confervoides have been identified. These compounds, despite showing no activity against human cancer cell lines and microorganisms in the study by Zhao et al. (2004), contribute to the understanding of bromophenol's diverse biological activities and its potential in drug discovery (Zhao et al., 2004).

Synthesis and Characterization : Studies have also focused on the synthesis and characterization of bromo-substituted compounds for various applications. Dong et al. (2015) reported on bromo-substituted Schiff bases, highlighting methodologies for creating compounds with potential utility in materials science and catalysis (Dong et al., 2015).

Environmental and Chemical Studies : Investigations into the mechanisms of dioxin formation from the high-temperature oxidation of bromophenols provide critical insights into environmental pollution and chemical safety. The study by Evans and Dellinger (2005) revealed the pathways and products of 2-bromophenol oxidation, contributing to our understanding of environmental risks associated with brominated compounds (Evans & Dellinger, 2005).

Antibacterial Properties : The marine red alga Rhodomela confervoides has been a source of bromophenols with notable antibacterial properties. A study by Xu et al. (2003) isolated bromophenols from this alga and evaluated their efficacy against several bacterial strains, highlighting the potential of natural bromophenols in addressing bacterial infections (Xu et al., 2003).

Mechanism of Action

Mode of Action

It is known that brominated phenols can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . The presence of the bromine atom and the methoxyethoxy group may influence the compound’s interaction with its targets, potentially altering their function or activity .

Biochemical Pathways

Brominated phenols can potentially disrupt various cellular processes, including signal transduction, enzyme activity, and membrane integrity . The compound’s impact on these pathways and their downstream effects would depend on its specific targets and mode of action.

Pharmacokinetics

These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its targets. Factors such as the compound’s chemical structure, solubility, stability, and the presence of transport proteins can affect its ADME properties .

Result of Action

Depending on its targets and mode of action, the compound could potentially alter cellular functions, induce or inhibit specific responses, or disrupt normal biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(2-methoxyethoxy)phenol . Factors such as temperature, pH, presence of other compounds, and the specific biological environment can affect the compound’s stability, its interaction with targets, and its overall effect .

Properties

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQDBWKQGYANFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536436 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52076-14-9 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)